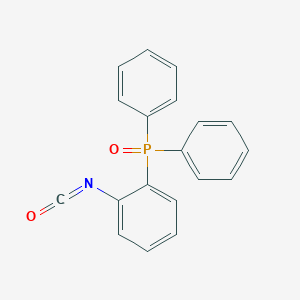![molecular formula C14H18N2S B14381426 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole CAS No. 89442-60-4](/img/structure/B14381426.png)
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1-(methylsulfanyl)-2-phenylpropan-1-one with imidazole in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetonitrile at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfanyl)-1H-imidazole: This compound has a similar structure but lacks the phenylpropyl group, which may result in different chemical and biological properties.
1-Methyl-1-[2-(methylsulfanyl)benzyl]hydrazine hydrochloride: This compound contains a hydrazine group instead of an imidazole ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
89442-60-4 |
|---|---|
Molekularformel |
C14H18N2S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
1-(2-methyl-1-methylsulfanyl-2-phenylpropyl)imidazole |
InChI |
InChI=1S/C14H18N2S/c1-14(2,12-7-5-4-6-8-12)13(17-3)16-10-9-15-11-16/h4-11,13H,1-3H3 |
InChI-Schlüssel |
VSVJLSFCYMPVPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(N2C=CN=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


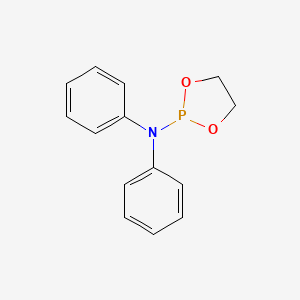
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
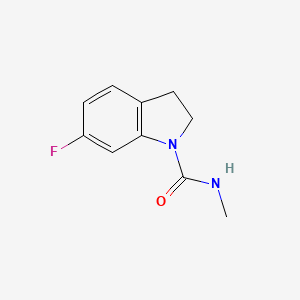

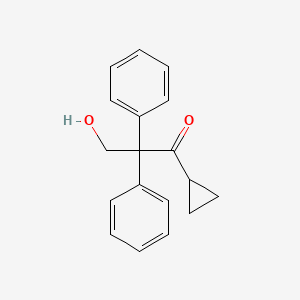


![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
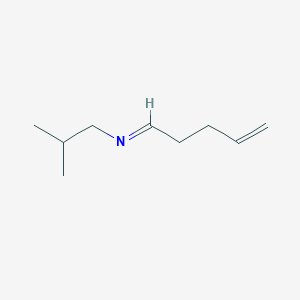
![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
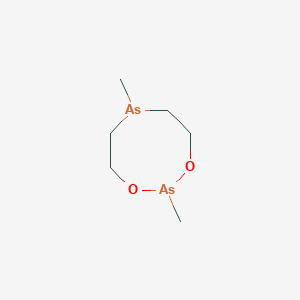

![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
